molecular formula C13H13FN2 B13036318 7-Fluoro-3,4,5,10-tetrahydro-1H-2,5-methanoazepino[3,4-B]indole

7-Fluoro-3,4,5,10-tetrahydro-1H-2,5-methanoazepino[3,4-B]indole

Cat. No.: B13036318
M. Wt: 216.25 g/mol
InChI Key: QDLBZCJVMXUJKS-UHFFFAOYSA-N
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Description

7-Fluoro-3,4,5,10-tetrahydro-1H-2,5-methanoazepino[3,4-B]indole is a complex heterocyclic compound that belongs to the indole family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-3,4,5,10-tetrahydro-1H-2,5-methanoazepino[3,4-B]indole typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of an optically active cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions in methanol. This reaction yields the corresponding tricyclic indole, which can then be further processed to obtain the desired azepinoindole .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-3,4,5,10-tetrahydro-1H-2,5-methanoazepino[3,4-B]indole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or amines.

Scientific Research Applications

7-Fluoro-3,4,5,10-tetrahydro-1H-2,5-methanoazepino[3,4-B]indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Fluoro-3,4,5,10-tetrahydro-1H-2,5-methanoazepino[3,4-B]indole involves its interaction with specific molecular targets and pathways. For example, indole derivatives are known to bind with high affinity to multiple receptors, which can modulate various biological processes . The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole
  • 5-Fluoro-2-(7-fluoro-3-oxo-4-(prop-2-ynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)isoindoline-1,3-dione

Uniqueness

7-Fluoro-3,4,5,10-tetrahydro-1H-2,5-methanoazepino[3,4-B]indole is unique due to its specific fluorine substitution and tricyclic structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H13FN2

Molecular Weight

216.25 g/mol

IUPAC Name

5-fluoro-9,12-diazatetracyclo[10.2.1.02,10.03,8]pentadeca-2(10),3(8),4,6-tetraene

InChI

InChI=1S/C13H13FN2/c14-9-1-2-11-10(5-9)13-8-3-4-16(6-8)7-12(13)15-11/h1-2,5,8,15H,3-4,6-7H2

InChI Key

QDLBZCJVMXUJKS-UHFFFAOYSA-N

Canonical SMILES

C1CN2CC1C3=C(C2)NC4=C3C=C(C=C4)F

Origin of Product

United States

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